molecular formula C24H21ClN2O3S B12381652 Anti-inflammatory agent 52

Anti-inflammatory agent 52

Cat. No.: B12381652
M. Wt: 453.0 g/mol
InChI Key: FUYBXRVZBAFANK-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 52 is an orally active, selective cyclooxygenase-2 inhibitor that induces G2/M phase arrest and exhibits anti-HT29 transfer activity. It demonstrates moderate anti-inflammatory efficacy and a notable safety profile, and uniquely inhibits tumor growth in mouse models, indicative of its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 52 involves a multi-step process. One common synthetic route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another method involves the use of thiazole-based Schiff base derivatives synthesized using zinc oxide nanoparticles as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 52 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine and thiazole derivatives, which exhibit enhanced anti-inflammatory and anticancer activities .

Scientific Research Applications

Anti-inflammatory agent 52 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidine and thiazole derivatives.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

    Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new anti-inflammatory and anticancer drugs

Mechanism of Action

Anti-inflammatory agent 52 exerts its effects by selectively inhibiting cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation. Additionally, it induces G2/M phase arrest in cancer cells, leading to apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anti-inflammatory agent 52 is unique due to its selective inhibition of cyclooxygenase-2, which results in fewer gastrointestinal side effects compared to non-selective inhibitors like ibuprofen and diclofenac. Additionally, its ability to induce G2/M phase arrest and exhibit anticancer properties sets it apart from other similar compounds .

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28)

InChI Key

FUYBXRVZBAFANK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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